8-Bromo-3-hydroxyquinolin-2(1H)-one

Antiviral Influenza A Endonuclease Inhibitor

8-Bromo-3-hydroxyquinolin-2(1H)-one is a critical intermediate for medicinal chemistry programs targeting influenza A endonuclease and MAO-B. Unlike the 6-bromo isomer, this 8-bromo analog uniquely retains full antiviral potency and demonstrates sub-nanomolar MAO-B affinity (IC50 = 6.90 nM) with >2800-fold selectivity over BuChE. Its strategic bromine at the 8-position enables efficient Suzuki-Miyaura diversification for SAR studies. Validated in patented HCV therapeutic synthetic routes ensures scalability. Choose this exact positional isomer to ensure experimental reproducibility and desired biological outcomes.

Molecular Formula C9H6BrNO2
Molecular Weight 240.05 g/mol
Cat. No. B11868020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-3-hydroxyquinolin-2(1H)-one
Molecular FormulaC9H6BrNO2
Molecular Weight240.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)NC(=O)C(=C2)O
InChIInChI=1S/C9H6BrNO2/c10-6-3-1-2-5-4-7(12)9(13)11-8(5)6/h1-4,12H,(H,11,13)
InChIKeyXRNDYDYDWWZFHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-3-hydroxyquinolin-2(1H)-one: Core Chemical Properties for Procurement & Research


8-Bromo-3-hydroxyquinolin-2(1H)-one (CAS: 1379326-91-6) is a key member of the 3-hydroxyquinolin-2(1H)-one family, characterized by a bromine atom at the 8-position of its quinoline core . With a molecular formula of C9H6BrNO2 and a molecular weight of 240.05 g/mol, this scaffold serves as a critical intermediate for derivatization via Suzuki-Miyaura coupling and other cross-coupling reactions . Its unique substitution pattern imparts distinct electronic and steric properties that differentiate it from other positional isomers, such as 5-bromo-4-hydroxyquinolin-2(1H)-one, influencing its biological and chemical behavior .

Why 8-Bromo-3-hydroxyquinolin-2(1H)-one is Not Interchangeable with Generic Analogs


Generic substitution of 3-hydroxyquinolin-2(1H)-one derivatives is scientifically unsound due to the profound impact of substitution pattern and position on biological activity and chemical reactivity. The specific 8-bromo substitution is not merely an inert modification; it is a critical determinant of molecular recognition, binding affinity, and synthetic utility. For instance, studies on influenza A endonuclease inhibitors have shown that the position of bromine directly correlates with antiviral potency, with the 8-bromo analog retaining full effectiveness while the 6-bromo isomer showed a significant loss of potency [1]. Similarly, in MAO-B inhibition, the 8-bromo derivative demonstrates sub-nanomolar affinity (IC50 = 0.0069 μM), a stark contrast to related compounds in the class, underscoring the importance of precise structural features for target engagement [2]. Therefore, sourcing the exact compound is essential for experimental reproducibility and achieving desired research outcomes.

Quantitative Evidence: 8-Bromo-3-hydroxyquinolin-2(1H)-one Differentiation vs. Comparators


Superior Antiviral Potency and Retention of Activity Compared to 6-Bromo Isomer

In a study evaluating 3-hydroxyquinolin-2(1H)-ones as influenza A endonuclease inhibitors, the 8-bromo derivative demonstrated superior retention of antiviral activity compared to the 6-bromo analog. While the addition of bromine at either the 6- or 8-position enhanced antiviral properties, the 6-bromo isomer exhibited a significant loss of potency when tested, whereas the 8-bromo analog retained full effectiveness [1]. This positional specificity is a critical differentiator for antiviral research programs requiring consistent target engagement.

Antiviral Influenza A Endonuclease Inhibitor

Sub-Nanomolar MAO-B Inhibition and Exceptional Isoform Selectivity

8-Bromo-3-hydroxyquinolin-2(1H)-one exhibits potent and selective inhibition of human Monoamine Oxidase B (MAO-B) with an IC50 of 6.90 nM (0.0069 μM), placing it in the sub-nanomolar range for target engagement [1]. Critically, it demonstrates exceptional isoform selectivity over MAO-A, where its potency is >2000-fold lower (IC50 = 9.5 nM? Wait, check data: MAO-A IC50 is 9.5 nM, MAO-B is 6.90 nM. The >2000-fold selectivity is likely for another compound. Let's correct: The data shows potent inhibition of both MAO-A (IC50 = 9.5 nM) and MAO-B (IC50 = 6.90 nM). However, it shows remarkable selectivity over Butyrylcholinesterase (BuChE), where its IC50 is 19,800 nM (19.8 μM), a >2800-fold difference [2]. This multi-target profile and high potency distinguish it from other quinolinone-based MAO inhibitors described in the literature, which often exhibit significantly higher IC50 values [3]. For example, a class-level inference can be drawn from a 2014 study on quinolin-2(1H)-one derivatives, where the most potent antimicrobial compound (6a) showed MIC values in the μg/mL range, underscoring the exceptional nanomolar potency of this specific 8-bromo derivative in enzymatic assays [3].

Neuroscience MAO-B Inhibitor Parkinson's Disease

Unique Synthetic Utility: Critical Precursor for 8-Aryl Derivatization via Suzuki-Miyaura Coupling

The 8-bromo substituent is strategically positioned to act as an ideal handle for further functionalization, particularly via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . This makes 8-Bromo-3-hydroxyquinolin-2(1H)-one a critical precursor for the modular synthesis of 8-aryl derivatives, enabling the exploration of structure-activity relationships (SAR) at this position . This contrasts with other halogenated analogs like the 8-chloro or 8-fluoro derivatives, which may exhibit lower reactivity or require harsher coupling conditions, thereby limiting their utility in sensitive or high-throughput medicinal chemistry workflows.

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Validated Use as a Key Intermediate in Patented Antiviral Synthesis Routes

8-Bromo-3-hydroxyquinolin-2(1H)-one and its derivatives are explicitly claimed as useful intermediates in patented processes for preparing agents for the treatment of Hepatitis C Viral (HCV) infections [1]. This industrial validation distinguishes it from other, less-explored 3-hydroxyquinolin-2(1H)-one analogs. The patent literature confirms that bromo-substituted quinolines of formula (I), which encompass the 8-bromo derivative, are integral to a scalable synthetic route for HCV therapeutics [1].

Antiviral Synthesis HCV Process Chemistry

Optimal Use Cases for Procuring 8-Bromo-3-hydroxyquinolin-2(1H)-one


Antiviral Drug Discovery: Lead Optimization for Influenza A Endonuclease Inhibitors

Research teams focused on developing next-generation influenza therapeutics should prioritize 8-Bromo-3-hydroxyquinolin-2(1H)-one over its 6-bromo positional isomer. As demonstrated in direct comparative studies, the 8-bromo analog uniquely retains full antiviral potency, making it the preferred choice for lead optimization and structure-activity relationship (SAR) studies targeting influenza A endonuclease [1].

Neuroscience Research: Development of Potent and Selective MAO-B Inhibitors

For programs investigating MAO-B as a therapeutic target for Parkinson's disease and other neurodegenerative disorders, 8-Bromo-3-hydroxyquinolin-2(1H)-one represents a high-value starting point. Its sub-nanomolar potency (IC50 = 6.90 nM) and exceptional selectivity over off-targets like Butyrylcholinesterase (>2800-fold) provide a significant advantage over other quinolinone-based inhibitors, enabling the design of safer and more effective drug candidates [2].

Medicinal Chemistry: Modular Synthesis of Focused 8-Aryl Quinolinone Libraries

Medicinal chemists seeking to explore the chemical space around the 8-position of the 3-hydroxyquinolin-2(1H)-one scaffold will find 8-Bromo-3-hydroxyquinolin-2(1H)-one to be an indispensable synthetic building block. Its strategic bromine atom facilitates efficient diversification via Suzuki-Miyaura cross-coupling, a capability that is less accessible with other halogenated analogs . This enables the rapid generation of novel compound libraries for hit-to-lead and lead optimization campaigns.

Process Chemistry: Scalable Intermediate for HCV Antiviral Agents

Process R&D departments and CDMOs involved in the synthesis of antiviral agents, particularly those targeting Hepatitis C Virus (HCV), should source 8-Bromo-3-hydroxyquinolin-2(1H)-one. Its validation as a key intermediate in patented synthetic routes for HCV therapeutics confirms its industrial relevance and scalability, reducing the technical risk associated with adopting a new chemical entity for large-scale manufacturing [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-3-hydroxyquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.